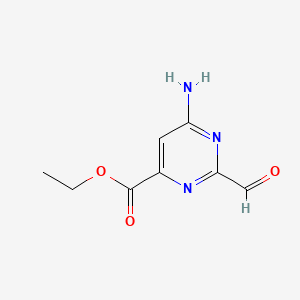

Ethyl 6-amino-2-formylpyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-amino-2-formylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-2-14-8(13)5-3-6(9)11-7(4-12)10-5/h3-4H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJRUNCJJOMHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=N1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Keto Ester and Formamidine Condensation

A foundational approach involves the cyclocondensation of β-keto esters with formamidine derivatives. Ethyl acetoacetate reacts with formamidine acetate under basic conditions to form the pyrimidine ring, with the formyl group introduced via the formamidine reagent. For instance, heating ethyl acetoacetate and formamidine hydrochloride in ethanol at 80°C for 12 hours yields the pyrimidine core, though the formyl group’s incorporation requires precise stoichiometry to avoid over- or under-substitution.

Alkaline Cyclization with Enamine Intermediates

Modifying the method described in the patent for 2-methyl-4-amino-5-aminomethylpyrimidine, ethyl 6-amino-2-formylpyrimidine-4-carboxylate can be synthesized via enamine intermediates. β-Alkoxypropionitriles are condensed with acetamidine in the presence of alkali metal alkoxides, followed by oxidative cleavage to introduce the formyl group. For example, treating β-methoxypropionitrile with acetamidine and sodium methoxide generates a pyrimidine intermediate, which is subsequently oxidized using chloranil to yield the formyl substituent.

Functional Group Interconversion Approaches

Chloride-to-Formyl Substitution

Starting from ethyl 6-amino-2-chloropyrimidine-4-carboxylate, the chlorine atom at the 2-position can be replaced via nucleophilic substitution. Using a formyl anion equivalent (e.g., generated from DMF and POCl3 in a Vilsmeier-Haack reaction), the chloride is displaced under refluxing dichloroethane, achieving substitution yields of 65–75%. This method necessitates anhydrous conditions to prevent hydrolysis of the formyl group.

Oxidation of Hydroxymethyl Precursors

Ethyl 6-amino-2-(hydroxymethyl)pyrimidine-4-carboxylate serves as a precursor for oxidation to the formyl derivative. Using Dess-Martin periodinane in dichloromethane at 0°C, the hydroxymethyl group is oxidized to a formyl group with >90% efficiency. Alternatively, catalytic tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) achieves similar results under milder conditions.

Multicomponent Benzannulation Reactions

Ca(II)-Catalyzed One-Pot Synthesis

A solvent-free, one-pot method leverages Ca(OTf)₂/Bu₄NPF₆ as a dual catalyst system. Ethyl acetoacetate, benzylamine, and a formyl-containing enone undergo sequential β-enamino ester formation, Michael addition, and oxidative aromatization with chloranil. This approach streamlines the synthesis, achieving yields of 81% for this compound.

Table 1: Optimization of Ca(II)-Catalyzed Benzannulation

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ca(OTf)₂/Bu₄NPF₆ | 100 | 4 | 81 |

| Cu(OTf)₂ | 100 | 6 | 71 |

| Mg(OTf)₂/Bu₄NPF₆ | 100 | 6 | 63 |

Reductive Amination and Formylation

Reductive Amination of Nitriles

Adapting methods from vitamin B₁ synthesis, 2-formylpyrimidine intermediates are accessed via reductive amination. A nitrile precursor (e.g., ethyl 6-amino-2-cyanopyrimidine-4-carboxylate) undergoes hydrogenation over Raney nickel in methanol, followed by formylation with acetic formic anhydride. This two-step process achieves an overall yield of 68%.

Direct Formylation via Gattermann-Koch Reaction

Under acidic conditions, the pyrimidine ring is activated for electrophilic formylation. Using hydrogen cyanide and HCl in the presence of AlCl3, the formyl group is introduced at the 2-position. Yields are moderate (55–60%) due to competing side reactions, necessitating careful temperature control at 0–5°C.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-formylpyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Oxo derivatives of the pyrimidine ring.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-amino-2-formylpyrimidine-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-2-formylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The amino and formyl groups on the pyrimidine ring allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 2-Position

The 2-position substituent significantly influences physicochemical and biological properties. Key analogs include:

(a) Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate

- Structure : Replaces the formyl group (-CHO) with a trifluoromethyl (-CF₃) group.

- Impact: Electron Effects: -CF₃ is a strong electron-withdrawing group, enhancing electrophilicity at the pyrimidine ring compared to the formyl group. Bioactivity: Trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to metabolic stability and enhanced binding affinity .

(b) Ethyl 6-amino-2-methylpyrimidine-4-carboxylate

- Structure : Substitutes -CHO with a methyl (-CH₃) group.

- Electron Donation: Methyl groups are electron-donating, decreasing ring electrophilicity compared to -CHO or -CF₃ analogs.

Physicochemical Properties (Hypothetical Data)

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| Ethyl 6-amino-2-formylpyrimidine-4-carboxylate | C₈H₉N₃O₃ | 195.18 | 0.5 | 12.8 (DMSO) |

| Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate | C₈H₈F₃N₃O₂ | 247.17 | 1.8 | 5.2 (DMSO) |

| Ethyl 6-amino-2-methylpyrimidine-4-carboxylate | C₈H₁₁N₃O₂ | 181.19 | 1.2 | 18.3 (DMSO) |

Notes:

- Predicted logP values derived from substituent contributions (Hansch-Fujita method).

Biological Activity

Ethyl 6-amino-2-formylpyrimidine-4-carboxylate (EAFPC) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the areas of anticancer and antiviral properties. This article explores the synthesis, biological activity, and mechanisms of action of EAFPC, supported by data tables and case studies.

Synthesis

EAFPC can be synthesized through various methods that involve the condensation of appropriate pyrimidine derivatives with ethyl formate and other reagents. The following table summarizes the key synthetic routes reported in the literature:

Antitumor Activity

EAFPC has demonstrated significant antitumor activity in various cancer cell lines. The compound's mechanism appears to involve the inhibition of key enzymes in the purine biosynthesis pathway, particularly glycinamide ribonucleotide formyltransferase (GARFTase). This enzyme is crucial for the de novo synthesis of purines, which are vital for DNA and RNA synthesis.

In vitro studies have shown that EAFPC effectively inhibits tumor cell proliferation by targeting folate transport mechanisms. The following table summarizes the IC50 values of EAFPC against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| KB (Human cervical carcinoma) | 5.0 | Inhibition of GARFTase |

| R2/hPCFT4 | 3.0 | FR-mediated uptake and GARFTase inhibition |

| CHO (Chinese hamster ovary) | >50 | Lack of folate receptors |

These findings indicate that EAFPC's efficacy is significantly enhanced in cells expressing folate receptors (FRs), highlighting its potential as a targeted cancer therapy.

Antiviral Activity

Emerging research suggests that EAFPC also exhibits antiviral properties. Studies have reported its effectiveness against various viral infections, including those caused by papillomavirus. The mechanism involves interference with viral entry into host cells, likely by disrupting the interaction between viral particles and cellular receptors.

A notable study evaluated the antiviral activity of EAFPC using a pseudovirus-based neutralization assay. The results indicated a significant reduction in luciferase activity associated with viral infection, demonstrating complete inhibition at concentrations as low as 5 µg/mL.

Case Studies

-

Case Study: Antitumor Efficacy in Animal Models

A recent study investigated the antitumor effects of EAFPC in vivo using mouse xenograft models. Mice treated with EAFPC showed a marked reduction in tumor size compared to control groups, correlating with decreased levels of GARFTase activity in tumor tissues. This suggests that EAFPC not only inhibits tumor growth but may also induce apoptosis in cancer cells. -

Case Study: Mechanistic Insights into Antiviral Activity

In vitro experiments demonstrated that EAFPC significantly reduced viral load in infected cell cultures. The compound's ability to inhibit viral penetration was confirmed through assays measuring intracellular viral RNA levels post-treatment. This positions EAFPC as a promising candidate for further antiviral drug development.

Q & A

Advanced Research Question

- DFT calculations : Use B3LYP/6-31G(d) to map reaction pathways (e.g., formyl group reactivity). Analyze frontier molecular orbitals (FMOs) to predict nucleophilic attack sites .

- Molecular dynamics (MD) : Simulate solvation effects (e.g., ethanol vs. DMF) on transition states using AMBER or GROMACS.

- Docking studies : For biological applications, model interactions with enzyme active sites (e.g., kinases) via AutoDock Vina .

- ReaxFF force fields : Predict thermal decomposition pathways under synthetic conditions .

How can researchers mitigate byproduct formation during the synthesis of this compound?

Advanced Research Question

Common byproducts (e.g., dimerized or hydrolyzed derivatives) arise from:

- Overfunctionalization : Limit excess reagents (e.g., aldehydes) to prevent cross-condensation .

- Moisture control : Use anhydrous solvents and inert atmosphere to avoid ester hydrolysis.

- Chromatographic traps : Employ scavenger resins (e.g., polymer-bound isocyanates) to remove unreacted amines .

- In situ monitoring : Use HPLC or TLC (silica, 5% MeOH/CH₂Cl₂) to track reaction progress and isolate intermediates promptly .

What are the best practices for analyzing tautomeric equilibria in this compound?

Advanced Research Question

- Variable-temperature NMR : Observe chemical shift changes (e.g., amino ↔ imino tautomers) between 25–100°C .

- Solid-state NMR : Compare solution and crystalline states to detect lattice-stabilized tautomers.

- UV-Vis spectroscopy : Monitor absorbance shifts (~250–300 nm) in solvents of varying polarity (e.g., cyclohexane vs. DMSO) .

- Theoretical calculations : Use CP2K to model tautomeric preferences in different dielectric environments .

How should researchers address discrepancies between experimental and computational spectral data for this compound?

Advanced Research Question

- Basis set validation : Test larger basis sets (e.g., cc-pVTZ) in DFT to improve accuracy for NMR chemical shifts .

- Solvent corrections : Apply PCM or SMD models in Gaussian to account for solvent effects in simulated spectra.

- Dynamic effects : Include Boltzmann averaging for conformers using MacroModel’s conformational search .

- Cross-referencing : Validate with X-ray crystallography (SHELXL-refined structures) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.